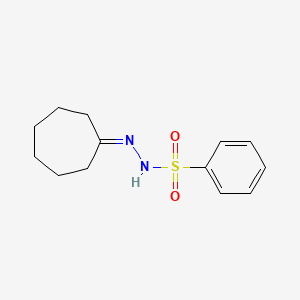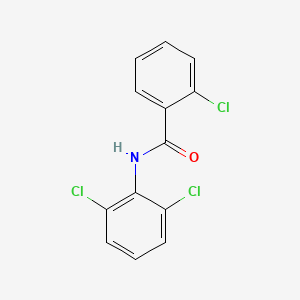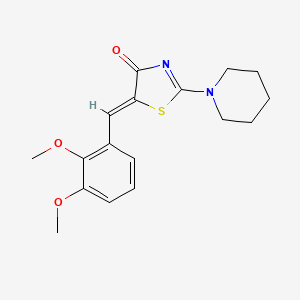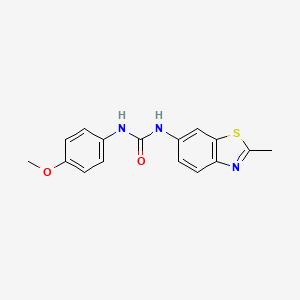![molecular formula C16H20N4O2S B5722796 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting the activity of various proteases, including matrix metalloproteinases (MMPs), a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins.
作用機序
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide acts as a competitive inhibitor of MMP activity by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving ECM proteins, thereby inhibiting the degradation of the extracellular matrix. This compound has been shown to be a potent inhibitor of MMP-2, MMP-3, and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. This compound has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, by inhibiting the activity of MMPs that are involved in this process.
実験室実験の利点と制限
One of the major advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide in lab experiments is its specificity for MMPs. This compound has been shown to be a potent inhibitor of MMPs, with little to no effect on other proteases. This specificity allows researchers to study the role of MMPs in various biological processes without interfering with other proteases.
However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to inhibit the activity of other enzymes, such as ADAM17, which may limit its specificity in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide in scientific research. One potential application is in the development of new cancer therapies. MMPs have been implicated in the development and progression of various cancers, and this compound may have potential as a therapeutic agent for inhibiting MMP activity in cancer cells.
Another potential application is in the study of neurodegenerative diseases. MMPs have been shown to be involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may have potential as a therapeutic agent for inhibiting MMP activity in the brain and preventing the progression of these diseases.
Overall, this compound is a promising small molecule inhibitor that has been widely used in scientific research to study the role of MMPs in various biological processes. Its specificity for MMPs and its potential for therapeutic applications make it an important tool for researchers in the field of protease biology.
合成法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide involves a multi-step process that starts with the reaction of 2-chloroacetyl chloride with thiosemicarbazide to form 2-thiosemicarbazidoacetyl chloride. This intermediate is then reacted with 2-amino-4-(2-methoxyphenyl)piperazine to form the final product, this compound.
科学的研究の応用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been extensively used in scientific research to study the role of MMPs in various physiological and pathological processes. MMPs are involved in a wide range of cellular processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP activity has been implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-14-5-3-2-4-13(14)20-9-7-19(8-10-20)12-15(21)18-16-17-6-11-23-16/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROCMLGXJQTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
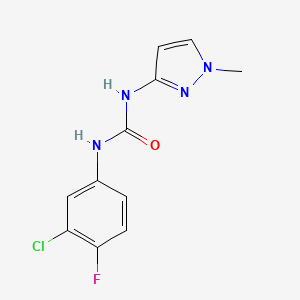
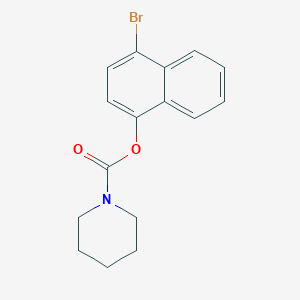
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
